6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Brand Name: Vulcanchem
CAS No.: 90047-53-3
VCID: VC3744054
InChI: InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3
SMILES: COC1=CC=CC2=C1CCNCC2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

CAS No.: 90047-53-3

Cat. No.: VC3744054

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine - 90047-53-3

Specification

CAS No. 90047-53-3
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Standard InChI InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3
Standard InChI Key XLOJPRJMBDTXTC-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCNCC2
Canonical SMILES COC1=CC=CC2=C1CCNCC2

Introduction

Chemical Structure and Properties

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is an organic compound with a benzazepine scaffold characterized by a seven-membered nitrogen-containing ring fused to a benzene ring, with a methoxy functional group at the 6-position. Its detailed chemical identity is as follows:

PropertyValue
CAS Number90047-53-3
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
IUPAC Name6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Standard InChIInChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11
Standard InChIKeyXLOJPRJMBDTXTC-UHFFFAOYSA-N
SMILES NotationCOC1=CC=CC2=C1CCNCC2
PubChem Compound ID13853358

The compound exists as a colorless oil in its pure form . The hydrochloride salt of this compound has a molecular weight of 213.70 g/mol and molecular formula C₁₁H₁₆ClNO . This salt form is often used in pharmacological studies due to its improved stability and solubility characteristics compared to the free base.

Related Compounds

Several structural analogues of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been documented and studied for their pharmacological properties:

  • 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A regioisomer with the methoxy group at the 7-position, which has been synthesized using similar methods to the 6-methoxy isomer .

  • 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A derivative featuring an additional methyl group at the 1-position and the methoxy group repositioned to the 8-position .

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A related compound lacking the methoxy substituent, which has a melting point of 32°C and boiling point of 253-255°C .

Synthesis Methods

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been documented in scientific literature with several established protocols. These methods typically involve multiple steps starting from appropriately substituted precursors.

General Synthetic Route

A practical synthesis route for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves the following general procedure:

  • Starting with an appropriately substituted 1-naphthol

  • Performing a Birch reduction to obtain a 5-hydroxy-1,4-dihydronaphthalene intermediate

  • Methylation of the hydroxy group

  • Oxidative cleavage and reduction to form a diol

  • Introduction of leaving groups

  • Cyclization to form the seven-membered azepine ring

Specific Synthesis Protocol

A more detailed synthesis procedure includes:

  • Conversion of 1-naphthol to 5-hydroxy-1,4-dihydronaphthalene via Birch reduction using ammonia and lithium metal at low temperature

  • Methylation of the hydroxy group under standard conditions to afford the methoxy analog

  • Treatment with a reducing agent such as sodium borohydride at 0°C to reduce the intermediate ozonide to a diol

  • Derivatization of the diol to introduce leaving groups, such as methanesulfonates

  • Cyclization to form 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine by heating in a closed reaction vessel in a suitable solvent containing concentrated ammonium hydroxide

Alternative Method

Another documented method involves:

  • Starting with a protected 6-hydroxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

  • Deprotection and modification to introduce the methoxy group at the 6-position

  • Final deprotection to yield the target compound

The synthesis typically results in high yields, with reported yields of 96% for the similar 7-methoxy isomer .

Pharmacological Properties

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to a class of compounds that have demonstrated significant pharmacological activity, particularly in the context of serotonin receptor modulation.

Serotonin Receptor Activity

The structural class of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines has been identified as selective 5-HT2C receptor agonists . This receptor subtype is implicated in various physiological and pathological processes, including appetite regulation, mood, and anxiety.

While specific data for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is limited in the provided sources, related 6-substituted benzazepines have shown:

  • Selective activation of 5-HT2C receptors

  • Relatively low affinity for other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors

  • Potential utility in treating conditions associated with serotonergic dysfunction

Structure-Activity Relationships

The positioning of the methoxy group at the 6-position appears to contribute significantly to the compound's receptor binding profile. Structural modifications, such as:

  • Alternative substitutions at the 6-position

  • Introduction of additional functional groups

  • Variation in the azepine ring structure

can dramatically alter the pharmacological properties of these compounds, affecting both potency and selectivity for different receptor subtypes .

Synthetic Derivatives and Modifications

Research has extended to various derivatives of the basic 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine structure, creating compounds with enhanced pharmacological properties.

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